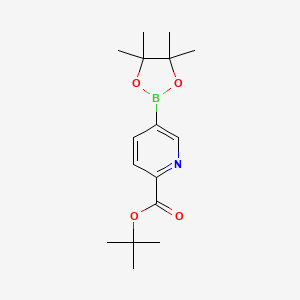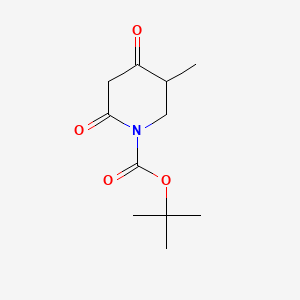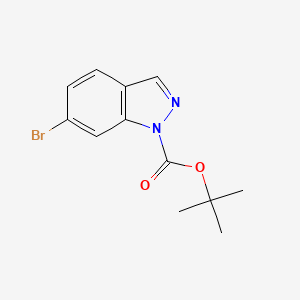
松子油酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
松子油酸甲酯是一种源自松子油酸的多不饱和脂肪酸甲酯。它主要存在于红松(Pinus orientalis)和海岸松(Pinus pinaster)的种子油中。 这种化合物以其降脂特性和潜在的健康益处而闻名,包括抑制食欲和降低胆固醇水平 .
科学研究应用
松子油酸甲酯在科学研究中具有广泛的应用:
作用机制
松子油酸甲酯主要通过与脂质代谢途径相互作用发挥其作用。 该化合物在 Δ5 位置的非亚甲基中断双键阻止其转化为花生四烯酸,从而降低细胞中的花生四烯酸水平 . 花生四烯酸水平的降低会影响各种代谢过程,包括降低胆固醇外流和抑制食欲 .
类似化合物:
- 硬脂油酸甲酯
- 二十碳五烯酸甲酯
- 二十二碳六烯酸甲酯
比较: 松子油酸甲酯由于其独特的结构而独一无二,其中包括在 Δ5 位置的非亚甲基中断双键。 这种结构特征使其与其他多不饱和脂肪酸甲酯区别开来,并有助于其独特的代谢作用,例如无法转化为花生四烯酸 . 相反,其他类似化合物,如硬脂油酸和二十碳五烯酸,不具有这种结构特征,因此具有不同的代谢途径和作用。
生化分析
Biochemical Properties
Pinolenic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Due to the non-methylene-interrupted double bond at the Delta5 position, Pinolenic Acid Methyl Ester is not metabolically converted to arachidonic acid . Instead, it can reduce arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells from 15.9% to 7.0% .
Cellular Effects
Pinolenic Acid Methyl Ester has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in human THP-1 macrophages .
Molecular Mechanism
The molecular mechanism of Pinolenic Acid Methyl Ester involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of Pinolenic Acid Methyl Ester vary with different dosages in animal models. For instance, it has been shown to improve glucose tolerance significantly in mice
Metabolic Pathways
Pinolenic Acid Methyl Ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
准备方法
合成路线和反应条件: 松子油酸甲酯通常通过松子油酸与甲醇的酯化反应合成。反应由酸催化,例如硫酸,并在回流条件下进行,以确保完全转化。
工业生产方法: 松子油酸甲酯的工业生产通常涉及从松子油中提取松子油酸,然后进行酯化。溶剂分馏是一种常用的方法,用于从松子油脂肪酸中浓缩松子油酸。 该过程涉及在超低温(低至 -85°C)下使用正己烷,以实现高纯度和产率 .
化学反应分析
反应类型: 松子油酸甲酯会发生各种化学反应,包括:
水解: 酯可以水解生成松子油酸和甲醇。这种反应可以由酸或碱催化。
氧化: 该化合物可以发生氧化,尤其是在双键处,导致形成过氧化物和其他氧化产物。
还原: 酯的还原可以生成相应的醇。
常用试剂和条件:
水解: 酸性水解涉及使用强酸,如盐酸,而碱性水解(皂化)则使用碱,如氢氧化钠。
氧化: 常见的氧化剂包括高锰酸钾和臭氧。
还原: 可以使用如氢化铝锂等还原剂。
主要生成物:
水解: 松子油酸和甲醇。
氧化: 过氧化物和其他氧化产物。
还原: 松子油醇。
相似化合物的比较
- Stearidonic Acid Methyl Ester
- Eicosapentaenoic Acid Methyl Ester
- Docosahexaenoic Acid Methyl Ester
Comparison: Pinolenic Acid Methyl Ester is unique due to its specific structure, which includes a non-methylene-interrupted double bond at the Δ5 position. This structural feature distinguishes it from other polyunsaturated fatty acid methyl esters and contributes to its unique metabolic effects, such as the inability to convert to arachidonic acid . In contrast, other similar compounds like stearidonic acid and eicosapentaenoic acid do not possess this structural characteristic and therefore have different metabolic pathways and effects.
属性
IUPAC Name |
methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRQLTPSFITDRF-BYKHLRFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347758 |
Source


|
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38406-57-4 |
Source


|
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)



![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)

